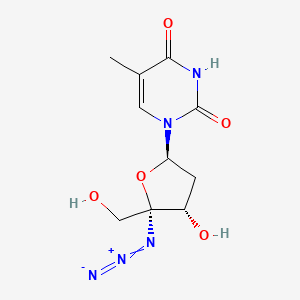

4'-Azidothymidine

描述

Historical Context of 4'-Azidothymidine Discovery and Initial Research Trajectories

Research into this compound emerged within the broader scientific efforts to develop antiviral compounds, particularly following the identification of retroviruses like the Human Immunodeficiency Virus (HIV). While 3'-Azido-3'-deoxythymidine (AZT) was notably synthesized earlier and later identified as having potent anti-HIV activity nih.gov, the research trajectory for this compound appears linked to the exploration of modified nucleoside structures to find improved or alternative antiviral properties. Studies involving the synthesis of nucleosides with modifications, such as the substitution of the 4'-hydrogen with an azido (B1232118) group, were undertaken to evaluate their potential as inhibitory agents against HIV. This research involved the synthesis of 4'-azido analogues through specific chemical reactions, including the stereo- and regioselective addition of iodine azide (B81097) to a precursor. Conformational studies were also part of the initial research to understand how the structure of this compound might relate to its activity.

Classification of this compound as a Nucleoside Analog

This compound is classified as a nucleoside analog. Nucleoside analogs are compounds that are structurally similar to naturally occurring nucleosides, which consist of a nucleobase linked to a sugar. These analogs can have modifications to the nucleobase, the sugar, or both. In the case of this compound, the modification involves the sugar moiety, specifically the presence of an azido group at the 4' position of the deoxyribose sugar ring. This structural alteration distinguishes it from natural thymidine (B127349) and other nucleoside analogs like 3'-Azido-3'-deoxythymidine (AZT), where the azido group is located at the 3' position. The design and study of such analogs are aimed at exploiting differences between viral and host cellular enzymes.

Role as a Nucleoside Reverse Transcriptase Inhibitor (NRTI) in Retroviral Biology

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs are a class of antiretroviral drugs that target reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV. Reverse transcriptase converts the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genetic material.

As a nucleoside analog, this compound must be converted into its active triphosphate form within the cell by cellular kinase enzymes. The active metabolite, this compound 5'-triphosphate (ADRT-TP), competes with the natural deoxythymidine triphosphate (TTP) for incorporation into the growing viral DNA chain by reverse transcriptase. Once incorporated, the presence of the azido group at the 4' position of the sugar can interfere with or terminate the elongation of the DNA chain, thereby inhibiting viral replication.

Research has demonstrated that this compound exhibits potent inhibitory activity against HIV replication in cell culture. Studies comparing the effect of this compound triphosphate on HIV reverse transcriptase and human DNA polymerases alpha and beta have shown a selective action, with more potent inhibition of HIV-RT. Specifically, the inhibition of HIV-RT by ADRT-TP is competitive against TTP and shows greater potency against RNA to DNA synthesis compared to DNA to DNA synthesis. Furthermore, HIV-RT is capable of efficiently incorporating two consecutive this compound molecules, which can prevent further DNA chain elongation. Notably, this compound has been shown to retain activity against HIV mutants that have developed resistance to AZT, suggesting a different interaction or processing by the mutated reverse transcriptase enzyme.

Detailed research findings on the inhibitory effect of 4'-azido-2'-deoxy-beta-D-nucleosides, including this compound, on HIV in A3.01 cell culture indicated potent activity. The IC50 values for these compounds ranged from 0.80 µM for 4'-azido-2'-deoxyuridine to 0.003 µM for 4'-azido-2'-deoxyguanosine. Cytotoxicity was observed at concentrations significantly higher than the IC50 values. Further evaluation of this compound demonstrated an inhibitory profile against HIV in various cell lines (H9, PBL, and MT-2 cells) similar to that of AZT, but with retained activity against AZT-resistant HIV mutants.

| Compound | IC50 (µM) in A3.01 cell culture |

| 4'-azido-2'-deoxyuridine | 0.80 |

| 4'-azido-2'-deoxyguanosine | 0.003 |

| This compound (6a) | Similar profile to AZT |

Structure

3D Structure

属性

CAS 编号 |

130108-72-4 |

|---|---|

分子式 |

C10H13N5O5 |

分子量 |

283.24 g/mol |

IUPAC 名称 |

1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O5/c1-5-3-15(9(19)12-8(5)18)7-2-6(17)10(4-16,20-7)13-14-11/h3,6-7,16-17H,2,4H2,1H3,(H,12,18,19)/t6-,7+,10+/m0/s1 |

InChI 键 |

ZNPKSOLUIAAPQI-NYNCVSEMSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])O |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)N=[N+]=[N-])O |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])O |

外观 |

Solid powder |

其他CAS编号 |

130108-72-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4'-azidothymidine ADRT |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Azidothymidine

Foundational Synthetic Pathways for 4'-Azidothymidine

Early synthetic routes for 4'-azido nucleosides, including this compound, often involved the stereo- and regioselective addition of iodine azide (B81097) to a 4'-unsaturated nucleoside precursor. This was typically followed by an oxidatively assisted displacement of a leaving group, such as a 5'-iodo group. researchgate.netnih.govresearchgate.net This approach allowed for the introduction of the azido (B1232118) group at the desired 4' position. Another foundational method involved the glycosidation of a 4'-substituted sugar with a protected or unprotected nucleobase. researchgate.net For instance, a 4'-azide analog was synthesized via an SNAr reaction of a guanine (B1146940) derivative with ammonia. researchgate.net

Advancements in Stereoselective Synthesis of this compound

Controlling the stereochemistry at the 4'-position during synthesis has been a significant area of research. While ionic reactions have been traditionally used to introduce substituents at the 4'-position, achieving high stereoselectivity can be challenging and often requires complex protection-deprotection steps. researchgate.netnih.gov

More advanced approaches have focused on improving stereocontrol. For example, a direct catalytic stereoselective α-aminomethylation reaction on furanoside-derived aldehyde derivatives has been reported to yield C4'-functionalized D- or L-ribose derivatives with good to excellent yields and high diastereomeric ratios. researchgate.net Radical reactions have also emerged as useful intermediates for the stereoselective synthesis of 4'-modified nucleosides. nih.gov These methods, such as radical deformylation or radical decarboxylation coupled with 1,5-hydrogen atom transfer, enable the generation of 4'-carbon radicals, leading to various 4'-modified nucleosides, including those with 2',4'-bridged structures. nih.gov Enzymatic synthesis has also been explored to improve stereoselectivity in glycosylation and reduce the number of synthetic steps, particularly for 4'-ethynyl nucleoside analogs. google.com

Design and Synthesis of 4'-Modified Nucleoside Analogs

The design and synthesis of 4'-modified nucleoside analogs represent a significant area of research aimed at developing compounds with improved pharmacological properties. The introduction of substituents at the 4'-position can influence enzymatic and acidic stability, lipophilicity, cell permeability, and bioavailability. acs.orgnih.gov Furthermore, modifications at the 4'-position can alter the conformation of the furanose ring, often favoring the 3'-endo (North) conformation, which can impact recognition by enzymes. nih.govacs.orgnih.govresearchgate.net

Synthetic strategies for 4'-modified nucleoside analogs often involve introducing electrophilic or nucleophilic substituents at the 4'-position using ionic reactions. nih.gov However, these methods can face challenges in stereocontrol and may require extensive protection-deprotection steps. researchgate.netnih.gov More recent advancements include modular synthetic platforms and biocatalytic approaches to streamline the synthesis of diverse 4'-modified nucleoside analogs. researchgate.net

Modifications to the azido group itself or its incorporation into different structural contexts have been explored. While the azido group at the 4'-position is a key feature of this compound, the azido functionality can also be introduced at other positions of nucleosides, such as the 3' or 5' positions, leading to compounds like 3'-azido-3'-deoxythymidine (AZT). researchgate.net The azido group is a versatile functional handle for further chemical transformations, notably in click chemistry reactions, allowing for conjugation to other molecules. mdpi.commdpi.com

Modifications to the furanose ring system of this compound analogs can involve altering the sugar ring itself or introducing substituents at different positions on the ring. Examples of furanose ring modifications in nucleoside analogs include the replacement of the furanose oxygen with other heteroatoms like sulfur or selenium, leading to 4'-thio- or 4'-seleno-nucleosides. rsc.orgresearchgate.netnih.govresearchgate.net Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, represent another class of modified analogs with altered stability. mdpi.comnih.govunal.edu.co Additionally, substituents can be introduced at positions like the 2' or 3' of the furanose ring in conjunction with the 4'-azido group, although modifications at the 2' or 3' positions of 4'-substituted-2'-deoxynucleosides have been reported to sometimes diminish activity. nih.govresearchgate.netresearchgate.net

Phosphate (B84403) and phosphonate (B1237965) derivatives of this compound have been synthesized to potentially improve their pharmacokinetic properties and cellular uptake. Nucleoside phosphonates are a class of analogs where a phosphorus-carbon bond replaces the phosphorus-oxygen bond found in natural nucleotides. acs.org These modifications can affect the recognition by cellular kinases and polymerases. frontiersin.org

Synthesis of phosphate and phosphonate derivatives often involves coupling the nucleoside with phosphorus-containing reagents. For instance, hydrogen phosphonate derivatives of nucleosides like AZT have been synthesized through reactions with phosphorus trichloride (B1173362) followed by alcoholysis. rsc.org Other methods include the synthesis of phosphoramidate (B1195095) derivatives, which involve an amino acid linked to the phosphate group, designed as membrane-soluble prodrugs. ucl.ac.ukresearchgate.net Novel methods for preparing H-phosphonate diesters of AZT have also been developed using tandem substitution reactions. researchgate.net

Hybrid Conjugates of this compound

Hybrid conjugates of this compound involve the chemical linkage of AZT to other bioactive molecules or scaffolds. This strategy aims to combine the desirable properties of AZT with those of the conjugated molecule, potentially leading to improved efficacy, altered targeting, or reduced toxicity. researchgate.netmdpi.com

Research has explored conjugating AZT with various entities, including natural products and other therapeutic agents. For instance, conjugates of folic acid, poly(ethylene glycol), and this compound have been synthesized to facilitate the delivery of the nucleoside into cells, particularly those overexpressing the folate receptor. nih.gov These conjugates, formed through linkers such as ester bonds, have shown enhanced potency against certain cell lines compared to AZT alone. nih.govresearchgate.net

Another approach involves the conjugation of AZT with triterpenoid (B12794562) derivatives like betulinic, ursolic, or oleanolic acids. researchgate.net These hybrid conjugates have demonstrated anti-HIV activities. researchgate.net The linkage is often formed through ester bonds, which can be hydrolyzed to release the parent compounds within the biological system. researchgate.net

Click chemistry, specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, has been employed to create hybrid molecules by exploiting the azide group of AZT. nih.govacs.org This method allows for the formation of a stable triazole linkage between AZT and molecules containing a terminal alkyne group. nih.govacs.orgacs.org This approach has been used to synthesize conjugates with various scaffolds, including carbonic anhydrase inhibitors, to explore dual-targeting strategies. acs.org

Research findings on hybrid conjugates often involve evaluating their synthesis efficiency, structural characterization using techniques like NMR and mass spectroscopy, and in vitro biological activity. For example, studies on folate-PEG-AZT conjugates have detailed their synthesis via reactions involving succinic anhydride (B1165640) and subsequent coupling, with yields reported for the purified conjugates. nih.gov

4-Thiopyrimidine Nucleoside Analogs of this compound

4-Thiopyrimidine nucleoside analogs of this compound are derivatives where the oxygen atom at the C-4 position of the thymine (B56734) base is replaced by a sulfur atom. This modification alters the electronic and lipophilic properties of the nucleoside analog. nih.govacs.org The synthesis of these analogs often involves the thiation of the corresponding pyrimidine (B1678525) nucleosides. nih.govacs.org

Preparation of 3'-azido-3'-deoxy-4-thiothymidine (B24524) (a 4-thio analog of AZT) has been achieved from 4-thiothymidine (B1630790) using methodologies similar to those developed for the synthesis of AZT. nih.govacs.org Thiation reactions can be carried out using reagents like Lawesson's reagent on protected nucleoside esters. nih.govacs.org

Studies on 4-thiopyrimidine nucleoside analogs, including those related to AZT, have investigated their lipophilicity and biological activities. Replacement of the 4-carbonyl oxygen with sulfur has been shown to enhance the lipophilicity of thymidine (B127349) and its derivatives. nih.govacs.org

Research has evaluated the effects of these thiated analogs on HIV-induced cytopathogenicity in cell lines. Some 4-thiopyrimidine nucleoside analogs have shown moderate activity in protecting cells against the cytolytic effect of HIV. nih.govacs.org Their inhibitory effects on enzymes like thymidine kinase have also been assessed. nih.govacs.org While some show moderate affinity for thymidine kinase, their generally weaker anti-HIV activities compared to the parent compounds can be consistent with lower susceptibilities to phosphorylation by this enzyme. nih.govacs.org However, the phosphorylation to the triphosphate form, which is the active species, is also a critical factor influencing their biological effects. nih.govacs.org

The synthesis and characterization of 4-thiopyrimidine nucleosides and their derivatives, including mass spectrometric studies and NMR analysis, are crucial for confirming their structures and properties. nih.govacs.org

Interactive Data Table: Lipophilicity of Thymidine and Derivatives (Example based on search results)

| Compound | P Value (1-octanol - 0.1 M sodium phosphate) |

| Thymidine | Increased upon sulfur replacement nih.govacs.org |

| 3'-deoxythymidine derivatives | Enhanced upon sulfur replacement nih.govacs.org |

Interactive Data Table: Activity of Thio Analogs against HIV Cytopathogenicity (Example based on search results)

| Compound | Activity against HIV-induced cytopathogenicity (MT-2 and CEM cells) |

| 2',3'-didehydro-3'-deoxy-4-thiothymidine | Moderately active nih.govacs.org |

| 3'-deoxy-4-thiothymidine | Moderately active nih.govacs.org |

| Other evaluated thio analogues | Generally weak activity nih.govacs.org |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 35370 nih.gov |

| Zidovudine (B1683550) | 35370 nih.gov |

| Azidothymidine | 35370 nih.gov |

| Thymidine | 1833 nih.gov |

| 4-Thiothymidine | 72371 invivochem.cn |

| 3'-deoxy-4-thiothymidine | 3000253 |

Please note that the interactive data tables are represented here as static Markdown tables. In an interactive format, users might be able to sort or filter the data.

Chemical Investigations of this compound

This compound, also recognized by its common names Azidothymidine (AZT) and Zidovudine, stands as a significant chemical compound, particularly within the realm of nucleoside analogs. wikipedia.orgchemicalbook.comiarc.fr Initially synthesized with potential anticancer applications in mind, its primary impact has been as the inaugural approved treatment for HIV/AIDS. chemicalbook.comiarc.frnih.gov The therapeutic action of this compound is predicated on its intracellular conversion into its active triphosphate form, which subsequently acts as an inhibitor of viral reverse transcriptase, thereby halting the synthesis of viral DNA. chemicalbook.comsciencesnail.com Ongoing chemical research has focused on the synthesis and derivatization of this compound to explore modified compounds with potentially improved or altered pharmacological profiles.

The synthesis of this compound involves the specific introduction of an azido group at the 3' position of the deoxyribose sugar moiety. iarc.frsciencesnail.com Early synthetic routes included the mesylation of 1'-(2'-deoxy-5'-O-trityl-β-D-lyxosyl)thymine followed by a reaction with lithium azide. iarc.fr Due to its close structural resemblance to thymidine, thymidine serves as a practical starting material for AZT synthesis, necessitating the selective replacement of the 3' hydroxyl group with an azido group while leaving the 5' hydroxyl group intact. sciencesnail.com

Efforts in chemical derivatization of this compound have largely concentrated on modifying the 5'-hydroxyl group and the nucleobase. scielo.br These modifications are designed to yield novel compounds with modulated properties, such as altered lipophilicity, enhanced cellular uptake, modified metabolic pathways, and differential interactions with viral enzymes.

Hybrid Conjugates of this compound

Hybrid conjugates of this compound are formed by chemically linking AZT to other biologically active molecules or structural scaffolds. This conjugation strategy aims to leverage the therapeutic benefits of AZT in combination with the properties of the attached entity, potentially leading to synergistic effects, targeted delivery, or reduced adverse effects. researchgate.netmdpi.com

Research has explored the creation of conjugates between AZT and a variety of molecules, including natural products and other therapeutic agents. For example, conjugates comprising folic acid, poly(ethylene glycol), and this compound have been synthesized with the goal of improving the delivery of the nucleoside into cells, particularly those that exhibit overexpression of the folate receptor. nih.gov These conjugates, typically linked via cleavable bonds like ester linkages, have demonstrated increased potency in certain cell lines when compared to unconjugated AZT. nih.govresearchgate.net

Another area of investigation involves the conjugation of AZT with triterpenoid derivatives, such as those derived from betulinic, ursolic, or oleanolic acids. researchgate.net These hybrid molecules have shown promising anti-HIV activities. researchgate.net The ester linkages commonly used in these conjugates are designed to undergo hydrolysis, thereby releasing the parent compounds within the biological system. researchgate.net

Click chemistry, specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, has proven to be a valuable tool for synthesizing hybrid molecules by utilizing the azide functionality of AZT. nih.govacs.org This reaction facilitates the formation of a stable triazole ring connecting AZT to molecules bearing a terminal alkyne group. nih.govacs.orgacs.org This methodology has been applied to synthesize conjugates with diverse scaffolds, including carbonic anhydrase inhibitors, as a strategy for developing dual-targeting agents. acs.org

Studies on hybrid conjugates typically involve detailed reports on their synthetic procedures, comprehensive structural characterization using techniques such as NMR spectroscopy and mass spectrometry, and evaluation of their in vitro biological activities. For instance, research on folate-PEG-AZT conjugates has provided details on their synthesis through reactions involving succinic anhydride and subsequent coupling steps, along with reported yields for the purified products. nih.gov

4-Thiopyrimidine Nucleoside Analogs of this compound

4-Thiopyrimidine nucleoside analogs of this compound are derivatives in which the oxygen atom at the C-4 position of the thymine base has been replaced by a sulfur atom. This structural modification leads to changes in the compound's electronic distribution and lipophilicity. nih.govacs.org The synthesis of these analogs typically involves the thiation of the corresponding pyrimidine nucleosides. nih.govacs.org

The preparation of 3'-azido-3'-deoxy-4-thiothymidine, a 4-thio analog of AZT, has been accomplished starting from 4-thiothymidine, employing synthetic strategies analogous to those used for the original synthesis of AZT. nih.govacs.org Thiation reactions can be effectively carried out using reagents such as Lawesson's reagent on appropriately protected nucleoside esters. nih.govacs.org

Investigations into 4-thiopyrimidine nucleoside analogs, including those structurally related to AZT, have examined their lipophilicity and biological activities. The substitution of the 4-carbonyl oxygen with sulfur has been observed to increase the lipophilicity of thymidine and its derivatives. nih.govacs.org

The synthesis and detailed characterization of 4-thiopyrimidine nucleosides and their derivatives, including analysis by mass spectrometry and NMR spectroscopy, are essential steps for confirming their chemical structures and properties. nih.govacs.org

Data Table: Lipophilicity Comparison

| Compound | Relative Lipophilicity (based on P values) |

| Thymidine | Baseline |

| Thymidine derivatives with 4-thio substitution | Enhanced compared to oxygen counterparts nih.govacs.org |

| 3'-deoxythymidine derivatives with 4-thio substitution | Enhanced compared to oxygen counterparts nih.govacs.org |

Data Table: In Vitro Anti-HIV Activity (Cytopathogenicity Assay)

| Compound | Effect on HIV-induced Cytopathogenicity (MT-2 and CEM cells) |

| 2',3'-didehydro-3'-deoxy-4-thiothymidine | Moderately protective nih.govacs.org |

| 3'-deoxy-4-thiothymidine | Moderately protective nih.govacs.org |

| Other evaluated thio analogues | Generally weak activity nih.govacs.org |

Molecular Mechanisms of Action of 4 Azidothymidine

Enzymatic Inhibition of Viral Reverse Transcriptase by 4'-Azidothymidine Triphosphate

The principal mode of action of AZT-TP is the inhibition of HIV reverse transcriptase (RT). wikipedia.orgdroracle.ai This enzyme is crucial for the virus's replication cycle, as it converts the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genetic material. wikipedia.org AZT-TP acts as a competitive inhibitor of HIV-RT with respect to the natural substrate, thymidine (B127349) 5'-triphosphate (TTP). nih.govdroracle.ai It competes for binding to the enzyme's active site. droracle.ai

Studies have shown that AZT-TP is a more potent inhibitor of HIV-RT during RNA-dependent DNA synthesis (RNA to DNA) compared to DNA-dependent DNA synthesis (DNA to DNA). nih.gov For RNA to DNA synthesis, the inhibition constant (Ki) for AZT-TP was reported as 0.009 µM, while the Michaelis constant (Km) for TTP was 3.3 µM. nih.gov In contrast, for DNA to DNA synthesis, the Ki for AZT-TP was 0.95 µM, with a Km for TTP of 16.3 µM. nih.gov This indicates a significantly higher affinity of HIV-RT for AZT-TP during the initial step of reverse transcription from the RNA template. AZT-TP also demonstrates more potent inhibition of primer elongation on an RNA template than on a DNA template. nih.gov

Mechanism of DNA Chain Termination by Incorporated this compound Monophosphate

Following its recognition and binding by HIV-RT, AZT-TP can be incorporated into the growing viral DNA chain as this compound monophosphate (AZT-MP). droracle.ai The critical feature of AZT-MP that leads to chain termination is the presence of an azido (B1232118) group (-N3) at the 3' position of the deoxyribose sugar ring, instead of the usual 3'-hydroxyl (-OH) group found in natural thymidine monophosphate. nih.govresearchgate.net The 3'-hydroxyl group is essential for the formation of the phosphodiester bond with the next incoming nucleotide during DNA elongation. researchgate.net

Once AZT-MP is incorporated, the absence of the 3'-hydroxyl group prevents the addition of subsequent nucleotides, effectively terminating the synthesis of the viral DNA chain. droracle.airesearchgate.net This premature termination of reverse transcription halts the production of the proviral DNA necessary for integration into the host genome, thereby inhibiting viral replication. wikipedia.org While human DNA polymerases alpha and beta can incorporate a single AZT-MP molecule into nascent DNA at a very slow rate and continue elongation, HIV-RT is able to efficiently incorporate two consecutive AZT molecules. nih.gov The incorporation of two consecutive AZT-MP molecules by HIV-RT prevents further DNA chain elongation. nih.gov Incorporation of two AZT-MP molecules separated by one deoxyribonucleoside monophosphate also abolishes DNA chain elongation by HIV-RT. nih.gov

Differential Selectivity of this compound Triphosphate for Viral Reverse Transcriptase versus Host DNA Polymerases (Alpha and Beta)

A key aspect of this compound's therapeutic index is its differential selectivity for viral reverse transcriptase over host cellular DNA polymerases. nih.gov AZT-TP is a significantly more potent inhibitor of HIV-RT than of human DNA polymerases alpha (Pol α) and beta (Pol β). nih.govcapes.gov.br

Studies have shown that AZT-TP is a poor inhibitor of human DNA polymerases alpha and beta, with reported Ki values of 62.5 µM and 150 µM, respectively. nih.gov In contrast, the Ki for HIV-RT is considerably lower (0.009 µM for RNA to DNA synthesis). nih.gov This approximately 100-fold greater affinity for HIV's reverse transcriptase contributes to the drug's ability to inhibit viral replication without severely affecting the function of uninfected host cells that rely on their own DNA polymerases for replication and repair. wikipedia.org

The consequences of AZT incorporation into DNA are also strikingly different for HIV-RT and human DNA polymerases alpha and beta. nih.gov While human DNA polymerases alpha and beta incorporate a single AZT-MP molecule at a very slow rate and can continue to elongate, they are unable to incorporate a second consecutive AZT-MP. nih.gov HIV-RT, however, can efficiently incorporate two consecutive AZT molecules, leading to chain termination. nih.gov

Molecular Interactions with Enzymes of Thymidine Metabolic Pathways

For this compound to exert its inhibitory effect, it must first be converted intracellularly to its active triphosphate form, AZT-TP. This metabolic activation involves a series of phosphorylation steps catalyzed by host cellular kinases, primarily enzymes involved in the thymidine metabolic pathway. droracle.ainih.gov

The initial and rate-limiting step is the phosphorylation of this compound to this compound monophosphate (AZT-MP) by thymidine kinase (TK). nih.gov While this compound is a substrate for thymidine kinase, its affinity for the enzyme is lower than that of the natural substrate, thymidine. nih.gov The Km value of this compound toward thymidine kinase is 8.3 µM, and its phosphorylation rate is 1.4% that of thymidine phosphorylation. nih.gov this compound also acts as a competitive inhibitor of thymidine kinase, with a Ki value of 5.2 µM compared to a Km of 0.7 µM for thymidine. nih.gov

Subsequent phosphorylation steps convert AZT-MP to this compound diphosphate (B83284) (AZT-DP) and then to AZT-TP. AZT-MP has a low affinity toward thymidylate kinase and thymidylate synthase. nih.gov High intracellular concentrations of AZT-MP can inhibit thymidylate kinase, leading to decreased intracellular levels of deoxythymidine-5'-triphosphate (B1670264) (dTTP), the natural competitor of AZT-TP for HIV-RT. scielo.br This reduction in the competing natural substrate can enhance the activity of AZT-TP against reverse transcriptase. scielo.brasm.org

In cultured human lymphocytes, this compound is efficiently phosphorylated to AZT-TP, which is the major intracellular metabolite. nih.gov The intracellular concentrations of AZT-TP can reach micromolar levels after incubation with this compound. nih.gov

Conformational Analysis and Steric Requirements for Inhibitory Activity

The three-dimensional conformation of this compound plays a role in its interaction with viral reverse transcriptase and its inhibitory activity. Structural studies have investigated the conformation of this compound in both solid state and solution. nih.gov

X-ray crystallography of solid this compound has shown the presence of two independent molecules with sugar puckers in the C3'-endo envelope conformation. nih.gov The glycosyl torsion angles were found to be in the anti range. nih.gov

In solution, determined by NMR, this compound exists predominantly in the C4'-exo envelope conformation, which is considered rare among antiretroviral nucleosides. nih.gov The glycosyl torsion angle in solution was calculated to be in the anti range (-80° or -160°). nih.gov

The specific sugar pucker and the orientation of the azido group at the 3' position are crucial for the recognition and efficient incorporation of AZT-TP by the active site of HIV-RT. mdpi.com The interactions of the 3'-azido group of incorporated AZT-MP with residues in the active site of RT are likely responsible for the efficient binding of zidovudine (B1683550) at the dNTP binding site. mdpi.com The strict conformational requirements imposed by residues in the dNTP binding site, such as Y115, mean that only nucleotides with ribose bases in the North conformation can be accommodated efficiently. nih.gov While this compound exhibits some unique conformational preferences compared to other nucleoside inhibitors, its ability to mimic the natural substrate dTTP in terms of base pairing and to fit into the active site of HIV-RT is essential for its inhibitory function.

Resistance to this compound can involve mutations in HIV-RT that affect the enzyme's ability to incorporate the analog or enhance its ability to excise the incorporated AZT-MP. capes.gov.brresearchgate.net Structural studies of resistant RT mutants have shown how mutations can create a high-affinity binding site for ATP, which is used in an excision reaction to remove the incorporated AZT-MP, thereby unblocking the DNA chain and allowing synthesis to continue. capes.gov.brnih.gov These structural insights into the interactions between this compound, HIV-RT, and resistance mutations highlight the importance of conformational and steric factors in the drug's mechanism of action and the development of resistance.

Cellular Metabolism and Intracellular Transport Dynamics of 4 Azidothymidine

Intracellular Phosphorylation Cascade of 4'-Azidothymidine

Upon entering the cell, this compound is converted to its active triphosphate form through a series of sequential phosphorylation steps catalyzed by host-cell kinases involved in the thymidine (B127349) metabolic pathway. nih.govwikipedia.org

Thymidine Kinase-Mediated Monophosphorylation of this compound

The initial and rate-limiting step in the phosphorylation cascade of this compound is its conversion to this compound monophosphate (ADRT-MP). nih.govpnas.orgnih.gov This reaction is primarily catalyzed by cellular thymidine kinase (TK). nih.govwikipedia.orgnih.govcapes.gov.br In proliferating cells, the cytosolic thymidine kinase 1 (TK1) is the major enzyme responsible for this phosphorylation. sci-hub.se Mitochondrial thymidine kinase 2 (TK2) can also phosphorylate this compound, particularly in non-proliferating cells like macrophages. sci-hub.se

While this compound is a substrate for thymidine kinase, its affinity for the enzyme is lower, and the rate of phosphorylation is significantly slower compared to the natural substrate, thymidine. nih.govcapes.gov.br For instance, one study reported a Km value of 8.3 µM for this compound towards thymidine kinase, compared to a Km of 0.7 µM for thymidine. nih.gov The rate of this compound phosphorylation was found to be only 1.4% of that of thymidine phosphorylation by this enzyme. nih.gov Another study reported apparent Km values of 2.9 µM for thymidine and 3.0 µM for azidothymidine with purified cytosolic thymidine kinase, with a maximal phosphorylation rate for azidothymidine being 60% of the rate with thymidine. capes.gov.br

Thymidylate Kinase-Mediated Diphosphorylation of this compound Monophosphate

Following the formation of this compound monophosphate, the next step is its phosphorylation to this compound diphosphate (B83284) (ADRT-DP). This reaction is catalyzed by thymidylate kinase (TMPK), also known as deoxythymidine monophosphate kinase. wikipedia.orgnih.govcapes.gov.brwikigenes.org

However, this compound monophosphate has a low affinity for thymidylate kinase compared to its natural substrate, thymidylate (dTMP). nih.govwikigenes.org One study indicated a Ki value of 28.9 µM for ADRT-MP towards thymidylate kinase, in contrast to a Km value of 0.56 µM for dTMP. nih.govwikigenes.org Another study reported an apparent Km value for azidothymidine monophosphate that was twofold greater than that for dTMP (8.6 µM vs. 4.1 µM), but the maximal phosphorylation rate was only 0.3% of the dTMP rate. capes.gov.br This inefficient phosphorylation by thymidylate kinase contributes to the accumulation of this compound monophosphate within the cell. nih.govcapes.gov.br

Formation of the Biologically Active this compound Triphosphate

The final step in the activation pathway is the phosphorylation of this compound diphosphate to the biologically active form, this compound triphosphate (ADRT-TP). This reaction is presumed to be catalyzed by pyrimidine (B1678525) nucleoside diphosphate kinase or nucleoside diphosphate kinase. wikipedia.orgnih.govwikipedia.org

This compound triphosphate is the major intracellular metabolite of this compound. nih.govnih.gov Intracellular concentrations of ADRT-TP can range from 1 to 3.3 µM after incubation with 2 µM of this compound. nih.gov The half-life of intracellular ADRT-TP has been reported to vary from 3 to 6 hours. nih.gov

Identification of Rate-Limiting Steps in this compound Phosphorylation

Studies involving mutant human thymidylate kinase have provided further insight into this limitation. A point mutation (F105Y) in human thymidylate kinase has been shown to significantly increase its activity towards this compound monophosphate, suggesting that structural features of the wild-type enzyme hinder efficient phosphorylation of this analog. acs.orgrcsb.org

Data on the kinetics of phosphorylation by key enzymes are summarized in the table below:

| Enzyme | Substrate | Km (µM) | Ki (µM) | Maximal Rate (% of Natural Substrate) | Reference |

| Thymidine Kinase | Thymidine | 0.7 | - | 100 | nih.gov |

| Thymidine Kinase | This compound | 8.3 | 5.2 | 1.4 | nih.gov |

| Thymidine Kinase | Thymidine | 2.9 | - | 100 | capes.gov.br |

| Thymidine Kinase | This compound | 3.0 | - | 60 | capes.gov.br |

| Thymidylate Kinase | Thymidylate (dTMP) | 0.56 | - | 100 | nih.govwikigenes.org |

| Thymidylate Kinase | This compound Monophosphate | - | 28.9 | - | nih.govwikigenes.org |

| Thymidylate Kinase | Thymidylate (dTMP) | 4.1 | - | 100 | capes.gov.br |

| Thymidylate Kinase | This compound Monophosphate | 8.6 | - | 0.3 | capes.gov.br |

Interactive Data Table: Enzyme Kinetics

Cellular Uptake Mechanisms of this compound

The entry of this compound into cells is a critical initial step for its subsequent phosphorylation and activity. While some nucleoside analogs are transported by specific carrier-mediated mechanisms, the transport of this compound into certain cell types appears to involve simple diffusion as well as potentially mediated processes. nih.govnih.gov

Role of Nucleoside Transporters in this compound Entry

Nucleoside transporters (NTs) are membrane proteins that facilitate the movement of nucleosides and nucleoside analogs across cell membranes. ebi.ac.ukelifesciences.org These transporters are broadly classified into two families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). ebi.ac.ukelifesciences.org

Studies have investigated the role of these transporters in the uptake of this compound. While some research suggests that nucleoside transporters, specifically ENT1 and ENT2, may regulate the uptake of certain nucleoside reverse transcriptase inhibitors (NRTIs) like this compound in lymphocytes, other studies indicate a negligible role for SLC28- and SLC29-encoded proteins (corresponding to CNTs and ENTs, respectively) in the entry of this compound into human leukemic T-cells. nih.govnih.gov

Furthermore, organic anion transporters (OATs), members of the SLC22 gene family, were previously suggested as carriers for this compound, but they have not been detected functionally or at the mRNA level in T cells, ruling out their role in uptake in these cells. nih.gov

Characterization of Temperature-Dependent Uptake Pathways

Studies investigating the cellular uptake of this compound have indicated the involvement of temperature-sensitive processes, suggesting mediated transport rather than solely passive diffusion across the cell membrane. Research comparing the efflux of this compound and another thymidine analog, 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine (4'-Ed4T), from CEM cells demonstrated that both compounds were effluxed in a time- and temperature-dependent manner. asm.orgresearchgate.netresearchgate.net Further studies specifically on AZT uptake in T lymphocytes have provided evidence against simple diffusion as the sole mechanism, highlighting a temperature-sensitive route of entrance. This finding, coupled with observations that AZT can inhibit its own uptake and that its transport is upregulated in phytohaemagglutinin-stimulated peripheral blood mononuclear cells, strongly supports the presence of a mediated and regulated transport mechanism for AZT into T-cells. nih.govuab.cat

Intracellular Efflux Pathways of this compound and Its Metabolites

The intracellular concentrations of this compound and its phosphorylated metabolites are influenced by efflux pathways that govern their transport out of the cell.

Efflux of this compound Nucleoside Form

Research suggests that the efflux of this compound in its nucleoside form may be facilitated by as-yet-uncharacterized nucleoside transporters. These transporters appear to be distinct from the known equilibrative nucleoside transporters. asm.orgresearchgate.net

Efflux of this compound Monophosphate (e.g., via Multidrug Resistance Protein 4)

The efflux of this compound monophosphate (AZTMP) has been linked to the activity of multidrug resistance protein 4 (MRP4), also known as ABCC4. asm.orgresearchgate.netnih.govnih.gov MRP4 is an ATP-binding cassette transporter that can efflux various nucleotide analogs, including AZTMP. nih.govnih.gov Overexpression of MRP4 has been correlated with increased ATP-dependent efflux of AZTMP from cells, contributing to reduced intracellular levels of the active triphosphate form and potentially conferring resistance to this compound. nih.gov Conversely, studies involving the downregulation of MRP4 expression have demonstrated a significant reduction or complete abolition of AZTMP efflux from cells. asm.orgresearchgate.net This indicates a significant role for MRP4 in the transport of the monophosphorylated metabolite out of the cell.

Intracellular Kinetics and Metabolite Pool Dynamics of Phosphorylated this compound

Following cellular uptake, this compound undergoes intracellular phosphorylation to its active antiviral form, this compound triphosphate (AZTTP). This process involves sequential phosphorylation steps catalyzed by cellular kinases, with thymidine kinase initiating the conversion of this compound to AZTMP. nih.govresearchgate.netahajournals.org AZTTP is the major intracellular metabolite. nih.gov

Studies examining the intracellular kinetics of this compound and its phosphorylated metabolites in human peripheral blood mononuclear cells (hPBMCs) have shown distinct temporal profiles for each species. Following administration, plasma concentrations of this compound peak relatively quickly, while the intracellular concentrations of AZT, AZTMP, this compound diphosphate (AZTDP), and AZTTP reach peak levels sequentially thereafter. nih.gov The elimination half-lives of these intracellular metabolites vary, with AZTTP typically exhibiting a longer half-life compared to AZTMP and AZTDP. nih.govpnas.org

Research in cultured human lymphocytes (A3.01, H9, and U937 cells) has quantified the intracellular accumulation of phosphorylated this compound metabolites. High concentrations of AZTMP were observed, while levels of AZTDP and AZTTP were lower, reaching maximal accumulation within 24 hours of exposure. pnas.org Despite some decrease in AZTMP levels during viral replication, the concentrations of AZTDP and AZTTP remained relatively stable. pnas.org After removal of this compound from the culture medium, the levels of phosphorylated metabolites declined over time, although intracellular AZTTP concentrations could persist for several hours. pnas.org

The following table summarizes representative intracellular metabolite concentrations observed in human lymphocytes:

| Cell Type | Exposure Concentration of this compound | Metabolite | Concentration (pmol per 10^6 cells) | Concentration (µM) |

| Uninfected H9 | 50 µM (24 hr incubation) | AZTMP | 660 | 790 |

| Uninfected H9 | 50 µM (24 hr incubation) | AZTDP | 3.5 | 4.2 |

| Uninfected H9 | 50 µM (24 hr incubation) | AZTTP | 1.5 | 1.8 |

| Infected H9 | 50 µM (24 hr incubation, day 3) | AZTMP | 24 | Not specified |

| Infected H9 | 50 µM (24 hr incubation, day 3) | AZTDP | Not specified | Not specified |

| Infected H9 | 50 µM (24 hr incubation, day 3) | AZTTP | Not specified | Not specified |

Note: Data extracted from source pnas.org. Concentration in µM for infected cells was not explicitly stated in the provided snippet.

Another study investigating intracellular pharmacokinetics in hPBMCs after a single oral dose of 600 mg AZT in healthy subjects reported the time to reach peak intracellular concentrations and elimination half-lives for AZT and its phosphorylated metabolites. nih.gov

| Compound | Time to Peak Intracellular Concentration (h) | Intracellular Elimination Half-life (h) |

| AZT | 1.083 | Not specified |

| AZTMP | 1.500 | 13.428 |

| AZTDP | 1.417 | 8.285 |

| AZTTP | 1.583 | 4.240 |

Note: Data extracted from source nih.gov. Plasma AZT peaked at 0.583 h with a half-life of 2.022 h. Plasma phosphorylated metabolites were not quantifiable.

These studies collectively highlight the dynamic processes of uptake, metabolism, and efflux that govern the intracellular levels and persistence of this compound and its active phosphorylated forms.

Molecular Basis of Resistance to 4 Azidothymidine

Overview of Viral (HIV-1) Resistance Mechanisms to 4'-Azidothymidine

HIV-1 primarily develops resistance to this compound through mutations in its reverse transcriptase enzyme. plos.org These mutations lead to resistance through two main mechanisms: reduced incorporation of the NRTI triphosphate or increased removal (excision) of the incorporated NRTI monophosphate from the viral DNA primer. plos.org While both mechanisms exist, ATP-mediated excision is the most common form of HIV-1 resistance to this compound. asm.orgplos.org In contrast, HIV-2 often develops resistance through reduced incorporation of AZTTP. plos.org

Reverse Transcriptase Mutational Spectrum Conferring this compound Resistance

Resistance to this compound is conferred by several mutations in the HIV-1 reverse transcriptase gene. pnas.org High-level resistance typically requires multiple mutations. csic.esembopress.orgnih.gov These mutations can be broadly categorized based on their effect on NRTI binding or their role in conferring thymidine (B127349) analog resistance.

Discriminatory Mutations Affecting Nucleoside Analog Binding

Discriminatory mutations primarily reduce the ability of HIV-1 RT to incorporate NRTI triphosphates while retaining the ability to incorporate natural dNTPs efficiently. plos.orgmdpi.com This leads to a diminished incorporation of NRTIs into the viral DNA. mdpi.com While the excision mechanism is predominant for AZT resistance in HIV-1, some mutations, such as Q151M, can contribute to resistance by interfering with the incorporation of AZTTP. plos.orgnih.gov The Q151M mutation, often part of a complex including A62V, V75I, F77L, and F116Y, confers high-level resistance to AZT and other NRTIs by an exclusion mechanism. nih.govstanford.eduasm.org

Thymidine Analog Resistance Mutations (TAMs)

Thymidine Analog Resistance Mutations (TAMs) are a set of non-polymorphic mutations selected by thymidine analogs like this compound and stavudine (B1682478) (d4T). csic.esstanford.edunih.gov These mutations reduce NRTI susceptibility primarily by facilitating primer unblocking, also known as nucleotide excision or phosphorolysis. stanford.edu

The classical TAMs associated with high-level this compound resistance include M41L, D67N, K70R, L210W, T215F/Y, and K219Q/E. asm.orgcsic.esstanford.edunih.gov These mutations often emerge sequentially under drug pressure. researchgate.net For instance, K70R is often one of the first mutations to appear, followed by mutations at codon 215 (T215Y/F). pnas.org T215Y alone can reduce susceptibility to this compound significantly. pnas.orgstanford.edu The combination of M41L, L210W, and T215Y can lead to very high levels of resistance. stanford.edu

TAMs confer cross-resistance to this compound and d4T, and to a lesser extent, to most other NRTIs. mdpi.comnih.govresearchgate.net

Table 1: Common Thymidine Analog Resistance Mutations (TAMs) and Associated Effects on this compound Resistance

| Mutation | Common Occurrence | Primary Mechanism Contribution | Fold Resistance (Alone or in Combination) |

| M41L | Often with T215Y | Enhances AZTMP excision asm.org | ~12-fold with T215Y stanford.edu |

| D67N | Part of TAM pathways | Enhances excision csic.es | |

| K70R | Early emergence, Part of TAM pathways | Enhances excision csic.esnih.gov | Modest alone, contributes in combination pnas.org |

| L210W | Often with M41L and T215Y | Enhances excision asm.org | >100-fold with M41L/T215Y stanford.edu |

| T215Y/F | Primary mutation | Enhances ATP binding for excision asm.orgnih.gov | ~7-16-fold alone (T215Y) pnas.orgstanford.edu |

| K219Q/E | Part of TAM pathways | Enhances excision csic.es |

Note: Fold resistance values can vary depending on the specific viral strain and assay conditions.

Detailed research findings indicate that TAMs, particularly T215Y and K70R, enhance the ability of the resistant reverse transcriptase to bind ATP, which is crucial for the excision reaction. asm.orgnih.gov Structural studies suggest that the aromatic side chain of tyrosine at position 215 can interact with the adenine (B156593) ring of ATP, enhancing its binding for the excision reaction. asm.orgnih.govpnas.org

Nucleotide Excision and Phosphorolytic Removal as a Resistance Mechanism

The primary mechanism of high-level this compound resistance in HIV-1 is the increased ability of the mutant reverse transcriptase to excise the incorporated AZTMP from the 3' end of the growing viral DNA primer. asm.orgcsic.esembopress.orgnih.govmdpi.com This process, also referred to as primer unblocking or phosphorolysis, effectively removes the chain-terminating nucleotide, allowing DNA synthesis to resume. stanford.edunih.gov

This excision reaction is related to the reverse of the DNA polymerization reaction. asm.orgnih.govmdpi.com Instead of incorporating a dNTP, the enzyme removes the terminal nucleotide from the primer strand by transferring it to an acceptor molecule. embopress.orgnih.govmdpi.com

ATP-Dependent Excision Mechanisms

In the context of this compound resistance, the primary acceptor substrate for the excision reaction in vivo is ATP. nih.govnih.govmdpi.com In this ATP-mediated excision, the β and γ phosphates of ATP act as the pyrophosphate donor. nih.gov The reaction results in the removal of AZTMP from the primer and the formation of a dinucleoside tetraphosphate (B8577671), specifically AZT adenosine (B11128) dinucleoside tetraphosphate (AZTppppA), freeing the 3' end of the DNA primer for further elongation. asm.orgnih.govmdpi.comcapes.gov.br

Mutations conferring this compound resistance, particularly TAMs, enhance the efficiency of this ATP-mediated excision pathway. asm.orgplos.org These mutations create or enhance an ATP-binding site on the reverse transcriptase, allowing for more efficient binding and positioning of ATP for the excision reaction. nih.govasm.org Studies have shown that AZT-resistant RTs are markedly more efficient at carrying out the excision reaction with ATP as the pyrophosphate donor compared to wild-type RT. plos.org

Data from research indicates that the increased ATP-dependent phosphorolytic activity is a key factor in the resistance conferred by mutations like T215Y, M41L, and L210W. asm.orgcsic.es

Pyrophosphate-Dependent Excision Mechanisms

While ATP-mediated excision is the dominant mechanism for this compound resistance in vivo, pyrophosphate (PPi) can also act as a pyrophosphate donor in a phosphorolytic cleavage reaction that removes the terminal nucleotide. embopress.orgnih.gov This PPi-dependent excision is essentially the reversal of dNTP incorporation and can be carried out by most DNA polymerases. nih.gov

Studies have shown that mutant RTs harboring certain mutations, such as D67N and K70R, can show enhanced sensitivity to PPi and an increased rate of phosphorolysis mediated by PPi in vitro compared to wild-type RT. embopress.org However, the efficiency of pyrophosphorolysis is not necessarily increased by the presence of all this compound resistance mutations, and the ATP-dependent mechanism appears to be more significant in conferring high-level resistance. nih.govacs.org

Table 2: Excision Mechanisms and Products

| Mechanism | Pyrophosphate Donor | Product of AZTMP Excision | Primary Role in AZT Resistance |

| ATP-Dependent Excision | ATP | AZTppppA | Major asm.orgplos.orgnih.gov |

| Pyrophosphate-Dependent Excision | Pyrophosphate (PPi) | AZTTP | Minor nih.govacs.org |

The ability of resistant RT to utilize ATP (and to a lesser extent PPi) to excise the incorporated AZTMP is a critical factor in overcoming the chain-terminating effect of this compound, thereby allowing viral DNA synthesis to continue and conferring drug resistance. asm.orgnih.govnih.govmdpi.com

Impact of Resistance Mutations on Viral Enzymatic Function and Replication Fidelity

Resistance to AZT in HIV-1 is commonly associated with the accumulation of specific mutations in the reverse transcriptase (RT) enzyme, collectively known as thymidine analogue resistance mutations (TAMs). These include key substitutions such as M41L, D67N, K70R, L210W, T215F/Y, and K219E/Q. mdpi.com The presence of these mutations leads to high-level resistance to AZT. mdpi.com

These TAMs impact viral enzymatic function by promoting the excision of the incorporated AZT-monophosphate (AZT-MP) from the primer DNA strand. This process, known as phosphorolytic excision, is an ATP-dependent reaction where ATP is used as a pyrophosphate source to remove the chain-terminating nucleotide analogue. mdpi.com Some TAMs are thought to enhance this excision process by increasing the binding affinity of ATP to the RT enzyme. mdpi.com

While the primary effect of these mutations is to confer drug resistance, they can also influence the replication fidelity of the reverse transcriptase. However, the specific impact on replication fidelity can vary depending on the combination of mutations present.

Certain mutations can have distinct effects. For instance, the K65R mutation, while conferring resistance to several other NRTIs, can lead to increased susceptibility or hypersensitivity to AZT. i-base.info Conversely, the combination of M41L and T215Y mutations typically results in intermediate-to-high level resistance to AZT. i-base.info

Bacterial Resistance Mechanisms to this compound

Beyond its antiviral properties, this compound has also demonstrated activity against certain Gram-negative bacteria, particularly members of the Enterobacteriaceae family. asm.orgnih.govnih.govasm.orgresearchgate.net However, resistance to AZT can also emerge in bacterial populations. asm.orgnih.gov

Deficiency of Thymidine Kinase in Bacterial Resistance

A well-established mechanism of bacterial resistance to this compound is the deficiency of thymidine kinase. asm.orgnih.govnih.govasm.orgresearchgate.net AZT is a prodrug that requires intracellular phosphorylation by cellular kinases to be converted into its active triphosphate form, AZT-triphosphate. researchgate.net Thymidine kinase is the initial enzyme responsible for phosphorylating AZT to AZT-monophosphate. nih.gov Bacteria lacking functional thymidine kinase are unable to efficiently convert AZT to its active form, thus rendering them resistant to its effects. nih.govresearchgate.net Studies have shown that spontaneously arising AZT-resistant mutants in Escherichia coli and Salmonella typhimurium are often deficient in thymidine kinase activity. nih.govasm.org Mutations in the thymidine kinase gene have been specifically associated with AZT resistance in E. coli. researchgate.net

Other Putative Bacterial Resistance Pathways

While deficiency in thymidine kinase is a primary mechanism, there is evidence suggesting the existence of other, less characterized, bacterial resistance pathways to this compound. Some research indicates that another mechanism contributes to bacterial resistance, although the specific details of this pathway are not yet fully understood. asm.orgnih.gov Further research is needed to elucidate these additional mechanisms of bacterial resistance to AZT.

Cross-Resistance Profiles of this compound Resistance Mutations to Other Nucleoside Reverse Transcriptase Inhibitors

The development of resistance mutations to this compound in HIV reverse transcriptase can lead to varying degrees of cross-resistance to other drugs within the nucleoside reverse transcriptase inhibitor class. mdpi.comi-base.info This is a critical consideration in designing effective antiretroviral therapy regimens.

Thymidine analogue resistance mutations (TAMs), such as M41L, D67N, K70R, L210W, T215F/Y, and K219E/Q, are well-known to confer cross-resistance to other thymidine analogues like stavudine (d4T). mdpi.comi-base.info Additionally, these mutations can lead to cross-resistance to other NRTIs, including abacavir (B1662851) (ABC), didanosine (B1670492) (ddI), tenofovir (B777) disoproxil fumarate (B1241708) (TDF), and emtricitabine (B123318) (FTC), although the level of resistance can vary depending on the specific combination of TAMs present. mdpi.comi-base.info

Conversely, some mutations that confer resistance to other NRTIs can influence susceptibility to AZT. For example, the M184V mutation, commonly associated with high-level resistance to lamivudine (B182088) (3TC) and emtricitabine (FTC), has been shown to increase susceptibility or cause hypersensitivity to AZT and stavudine. i-base.info This phenomenon, known as phenotypic reversion or sensitization, can occur because the M184V mutation can impair the excision mechanism promoted by TAMs. jwatch.org However, the presence of M184V does not always fully restore susceptibility to AZT, particularly when multiple TAMs are present. jwatch.org

The K65R mutation, which confers intermediate resistance to several NRTIs including didanosine, abacavir, lamivudine, emtricitabine, and tenofovir, typically results in hypersensitivity to AZT. i-base.info

The complex interplay between different resistance mutations highlights the importance of genotypic and phenotypic resistance testing to guide treatment decisions and select effective drug combinations.

Here is a summary of the cross-resistance profiles associated with key mutations:

| Mutation(s) | Impact on AZT Susceptibility | Cross-Resistance Profile to Other NRTIs |

| TAMs (e.g., M41L, D67N, K70R, L210W, T215F/Y, K219E/Q) | High-level resistance mdpi.com | Cross-resistance to d4T and varying degrees of cross-resistance to ABC, ddI, TDF, FTC mdpi.comi-base.info |

| M41L + T215Y | Intermediate-to-high resistance i-base.info | Cross-resistance to ddI, ABC, and TDF i-base.info |

| M184V | Increased susceptibility (Hypersensitivity) i-base.info | High-level resistance to 3TC, FTC; Low-level resistance to ABC i-base.info |

| K65R | Increased susceptibility (Hypersensitivity) i-base.info | Intermediate resistance to ddI, ABC, 3TC, FTC, TDF i-base.info |

Preclinical Research Methodologies and Experimental Models for 4 Azidothymidine Studies

In Vitro Antiviral Assays for 4'-Azidothymidine Activity

In vitro antiviral assays are fundamental to assessing the efficacy of compounds like this compound against viruses, particularly retroviruses such as HIV-1. These assays typically involve exposing susceptible cell lines infected with the target virus to varying concentrations of the compound and measuring the reduction in viral replication.

This compound (ADRT) is a nucleoside analog that has demonstrated selective inhibition of human immunodeficiency virus replication in human lymphocytes. nih.gov Unlike some other dideoxyribonucleoside analogs, ADRT retains the 3'-hydroxy group. nih.gov Studies have shown that ADRT can block HIV-1 replication at low concentrations, with an effective concentration for 50% inhibition (IC50) reported to be approximately 0.01 mM. asm.org This indicates potent antiviral activity in a laboratory setting. These assays often involve quantifying viral components, such as the p24 antigen, or measuring reverse transcriptase activity in cell culture supernatants. nih.gov

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

| Cell Type | Assay Method | IC50 (mM) | Reference |

| Human Lymphocytes | Viral Replication | ~0.01 | asm.org |

| A3.01, H9, U937 | Viral Replication | Not specified, but efficiently phosphorylated | nih.gov |

| Human PBMCs (AZT) | Viral Replication | Low micromolar range | asm.org |

Note: While the IC50 for ADRT is given as ~0.01 mM (10 µM) in one source asm.org, another source indicates efficient phosphorylation in the low micromolar range (2 µM incubation leading to 1-3.3 µM intracellular TP) nih.gov, suggesting activity in this concentration range. AZT, a related thymidine (B127349) analog, also shows activity in the low micromolar range in PBMCs asm.org.

Enzyme Kinetic Studies of this compound and Its Analogs

Enzyme kinetic studies are essential for understanding how this compound and its analogs interact with cellular and viral enzymes, particularly those involved in nucleotide metabolism and nucleic acid synthesis. These studies provide insights into the compound's activation, its affinity for target enzymes, and its mechanism of inhibition.

ADRT is metabolized by kinases, with thymidine kinase phosphorylating it to ADRT monophosphate (ADRT-MP). nih.gov For thymidine kinase, ADRT has a Km value of 8.3 µM, and its phosphorylation rate is 1.4% that of thymidine phosphorylation. nih.gov ADRT-MP exhibits low affinity for thymidylate kinase and thymidylate synthase, with Ki values significantly higher than the Km values for their natural substrates. nih.gov This suggests that ADRT can be effectively activated by cellular kinases without significantly interfering with normal thymidine metabolism. nih.gov

The active form of ADRT is its 5'-triphosphate (ADRT-TP), which is the major intracellular metabolite. nih.gov Intracellular concentrations of ADRT-TP in cultured human lymphocytes have been observed to range from 1 to 3.3 µM after 24 hours of incubation with 2 µM of ADRT. nih.gov ADRT-TP has been shown to inhibit viral enzymes like reverse transcriptase (RT), which is crucial for HIV replication. biosynth.com While ADRT-TP is a poor competitive inhibitor against dTTP for DNA polymerases alpha and beta, it has been found to be incorporated internally into cellular DNA. nih.gov

Studies on other nucleoside analogs, such as AZT-TP, have shown competitive inhibition of HIV-1 RT with respect to dTTP. nih.gov Enzyme kinetic parameters, including Km and kcat values, are determined to quantify the efficiency of nucleotide incorporation by enzymes like reverse transcriptase and host DNA polymerases. plos.org These studies help to understand the basis of drug efficacy and potential toxicity. asm.org For instance, the efficiency of incorporation (kcat/Km) is a key parameter in these analyses. plos.org

Table 2: Kinetic Parameters of this compound and Thymidine with Thymidine Kinase

| Substrate | Enzyme | Parameter | Value (µM) | Relative Rate of Phosphorylation (vs Thymidine) | Reference |

| Thymidine | Thymidine Kinase | Km | 0.7 | 100% | nih.gov |

| This compound | Thymidine Kinase | Km | 8.3 | 1.4% | nih.gov |

| This compound | Thymidine Kinase | Ki | 5.2 | - | nih.gov |

Table 3: Affinity of this compound Monophosphate with Other Enzymes

| Metabolite | Enzyme | Parameter | Value (µM) | Natural Substrate | Natural Substrate Km (µM) | Reference |

| ADRT-MP | Thymidylate Kinase | Ki | 28.9 | Thymidylate | 0.56 | nih.gov |

| ADRT-MP | Thymidylate Synthase | Ki | 180 | Deoxyuridylate | 8 | nih.gov |

Advanced Molecular Biology Techniques in this compound Research

Advanced molecular biology techniques play a vital role in understanding the mechanisms of action and resistance related to this compound and other nucleoside analogs. These techniques allow for detailed analysis of genetic changes and cellular responses.

Next-Generation Sequencing for Mutational Analysis

Next-generation sequencing (NGS) is a powerful tool used to identify drug resistance mutations in viral genomes. annexpublishers.com Unlike traditional Sanger sequencing, which typically detects mutations present in over 20% of the viral population, NGS can detect minority variants at much lower frequencies, sometimes as low as 1%. annexpublishers.com, asm.org, researchgate.net This increased sensitivity is crucial for understanding the emergence of drug resistance, as minority variants can impact treatment outcomes and lead to virological failure. researchgate.net

In the context of nucleoside analog research, including compounds related to this compound, NGS is used to analyze mutations in the reverse transcriptase gene of HIV-1 that confer resistance. annexpublishers.com, asm.org Thymidine analog mutations (TAMs), which are associated with resistance to drugs like zidovudine (B1683550) (AZT), can be detected and quantified using NGS. annexpublishers.com Studies have shown that NGS can reveal the presence of minority drug-resistant mutations even in patients whose virus appears susceptible by Sanger sequencing. annexpublishers.com This highlights the importance of NGS in providing a more comprehensive picture of the resistance landscape.

Bacterial Cytological Profiling

Bacterial Cytological Profiling (BCP) is a technique used to determine the mechanism of action of antibacterial compounds by observing the morphological and physiological changes they induce in bacterial cells. asm.org, frontiersin.org, linnaeusbio.com While primarily applied in antibacterial discovery, the principles can be relevant to understanding cellular impacts of compounds like nucleoside analogs in appropriate cellular models. BCP involves treating bacterial cultures with a compound, staining cellular components like DNA and membranes with fluorescent dyes, and then visualizing the changes using microscopy. frontiersin.org, chemrxiv.org Different classes of antibiotics induce distinct cytological profiles, allowing researchers to infer the targeted cellular pathway. frontiersin.org, researchgate.net This method provides a rapid and cost-effective way to gain insights into how a compound affects cellular processes in vivo within the bacterial cell. asm.org, frontiersin.org, linnaeusbio.com

Structural Biology Approaches for this compound-Enzyme Complexes

Structural biology techniques, particularly X-ray crystallography, are invaluable for determining the three-dimensional structures of enzymes and their complexes with substrates, inhibitors, or analogs like this compound. These structures provide detailed insights into the molecular interactions that govern binding, catalysis, and inhibition.

X-ray Crystallography of Key Enzyme-Substrate/Inhibitor Complexes

X-ray crystallography is extensively used to study the binding of nucleoside analogs, including those related to this compound, to viral enzymes like HIV-1 reverse transcriptase (RT) and host cellular polymerases. rcsb.org, nih.gov, oup.com, acs.org By crystallizing the enzyme in complex with a nucleoside analog or its triphosphate form, researchers can visualize how the analog fits into the active site, the specific amino acid residues it interacts with, and any conformational changes that occur upon binding. nih.gov, researchgate.net

These crystal structures are critical for understanding the mechanisms of enzyme inhibition and the structural basis of drug resistance mutations. rcsb.org, nih.gov, oup.com For example, structures of RT in complex with nucleoside reverse transcriptase inhibitors (NRTIs) have revealed how these analogs are incorporated into the growing DNA chain and cause chain termination. nih.gov, acs.org They also illustrate how mutations in the RT enzyme can alter the binding site or affect enzyme dynamics, leading to reduced drug susceptibility. rcsb.org, oup.com, acs.org

While specific crystal structures of this compound or its phosphates in complex with target enzymes were not explicitly detailed in the search results, studies on other nucleoside analogs with HIV-1 RT and other polymerases demonstrate the power of this technique in understanding their molecular interactions. rcsb.org, osti.gov, frontiersin.org, nih.gov, nih.gov, researchgate.net, oup.com, acs.org These studies often achieve high resolutions, providing atomic-level details of the binding event. oup.com

Table 4: Examples of Enzyme-Nucleoside Analog Complexes Studied by X-ray Crystallography

| Enzyme | Ligand (Analog/Substrate) | Resolution (Å) | PDB ID (if available) | Reference |

| HIV-1 Reverse Transcriptase | dCTP | Not specified | Not specified | nih.gov, researchgate.net |

| HIV-1 Reverse Transcriptase | 3TC-TP | Not specified | Not specified | nih.gov, researchgate.net |

| HIV-1 Reverse Transcriptase | Various NRTIs | 2.43 - 3.20 | 1RTD (example for dNTP complex) | rcsb.org, acs.org |

| Plasmodium falciparum GRP78 | Nucleoside Analog 'hits' | Not specified | Not specified | frontiersin.org, nih.gov |

| Herpes simplex type 1 thymidine kinase | Adenine (B156593) analogue | 1.9 | Not specified | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the solution-state conformation of molecules like this compound. Studies utilizing 1H and 13C NMR have provided insights into the structural dynamics of AZT, including the pseudorotation of the furanose ring and rotation around the glycosidic (C1'-N1) and C4'-C5' bonds. nih.govcapes.gov.br

Modified Karplus relations have been applied to obtain molecular structure information from indirect coupling constants in NMR experiments. nih.gov NMR results for AZT in solution are consistent with an anti glycosyl angle and a sugar pucker exhibiting an equilibrium between C2'-endo and C3'-endo geometries. nih.gov The conformation about the C4'-C5' bond is predominantly gauche+. nih.gov These findings can differ from those obtained in the solid state through X-ray diffraction studies. nih.gov

One study using 500 MHz 1H-NMR spectroscopy indicated that the North- and South-type pseudorotamer populations of the furanose ring in AZT in aqueous solution are approximately 1:1. capes.gov.br However, obtaining a definite estimation of the pseudorotation phase angle (P) and puckering amplitude (νm) from the analysis of J-coupling constants was challenging due to identical chemical shifts of the H2' and H2'' protons. capes.gov.br

NMR conformational analysis can provide the relative population of the bioactive conformation in solution by determining the percentages of the minimal energy conformers. copernicus.org This information is valuable in drug discovery for enhancing structure-based drug design. copernicus.org Combining different NMR observables (NOE, J-couplings, chemical shifts) allows for a more accurate conformational analysis. bruker.com

Computational Modeling and Molecular Dynamics Simulations

Computational modeling, including molecular mechanics calculations and molecular dynamics (MD) simulations, complements experimental techniques like NMR in understanding the conformational behavior and interactions of this compound. These methods can provide insights into the dynamic nature of AZT and its interactions with biological targets.

Molecular mechanics calculations have been used to model both the North and South conformations of AZT. capes.gov.br For instance, MM2 calculations in the North region converged to a structure with a pseudorotation phase angle (P) of 21.6° and a puckering amplitude (νm) of 40°, an anti glycosyl torsion angle (χ) of -160.8°, and a C4'-C5' torsion angle (γ) of 56.9°. capes.gov.br In the South region, MM2 calculations showed a predominant puckered geometry with P = 160.3°, νm = 35.5°, χ = -157.8°, and γ = 58.3°. capes.gov.br These calculated South geometries have shown similarity to those observed in some X-ray crystal structures of AZT. capes.gov.br

Molecular dynamics simulations are powerful tools for gaining insight into molecule behavior and speeding up the drug discovery process. researchgate.net MD simulations can provide additional insights into the structure, dynamics, and energetics of drug-DNA complexes. researchgate.net Studies have utilized MD simulations to investigate the binding interactions of AZT and its derivatives with proteins, such as the main protease of SARS-CoV-2. scielo.br These simulations can reveal stable binding interactions, including hydrogen bonds with specific amino acid residues. scielo.br

Computational studies, including DFT and classical molecular dynamics, have also been employed to model the reaction coordinates involved in the chemical hydrolysis of AZT prodrugs, highlighting the importance of including explicit water molecules for accurate correlation with hydrolysis constants. conicet.gov.ar

Preclinical Animal Models for Mechanistic Investigation

Preclinical animal models are essential for investigating the mechanisms of action, metabolism, and potential toxicities of compounds like this compound in a biological context. Murine and non-human primate models have been particularly relevant in AZT research.

Murine Models for Antibacterial Mechanism Research

Murine models have been utilized to study the antibacterial properties of this compound, particularly in the context of combination therapy against antibiotic-resistant bacteria. Studies have demonstrated the efficacy of AZT in murine infection models. researchgate.netnih.govnih.gov

For example, in a murine peritoneal infection model, AZT in combination with colistin (B93849) showed augmented activities against NDM-1 Klebsiella pneumoniae and mcr-1 Escherichia coli infections. nih.govnih.gov This suggests the potential of using AZT in combination with other agents to treat antibiotic-resistant Enterobacteriaceae infections. nih.govnih.gov Another study in a murine E. coli peritonitis model observed the positive effect of uridine (B1682114) on the efficacy of azidothymidine/trimethoprim (B1683648) combinations, showing antibacterial synergy against Gram-negative bacteria. researchgate.net

Murine models have also been used to investigate mechanisms of hepatic lipid accumulation induced by AZT treatment, evaluating markers of inflammation, oxidative stress, and endoplasmic reticulum stress, as well as proteins involved in fat synthesis and degradation. plos.org

Non-Human Primate Models for Metabolic Pathway Characterization

Non-human primate models, such as rhesus monkeys (Macaca mulatta) and patas monkeys (Erythrocebus patas), are considered excellent human surrogates for studying the pharmacokinetics and metabolism of this compound due to similarities in these processes compared to humans. iarc.frpsu.edunih.govnih.gov

Studies in rhesus monkeys have investigated the pharmacokinetics and metabolism of AZT after administration. psu.edunih.gov These studies identified catabolites such as 5'-O-glucuronide (GAZT) and 3'-amino-3'-deoxythymidine (B22303) (AMT) in plasma and urine. psu.edunih.gov Approximately 90% of the administered dose was recovered in urine within 24 hours as AZT, GAZT, AMT, and the 5'-O-glucuronide of AMT. psu.edunih.gov GAZT exhibited an elimination half-life of approximately 1 hour, while AMT was more variable. nih.gov AZT and AMT showed similar cerebrospinal fluid (CSF) penetration, whereas GAZT poorly crossed the blood-brain barrier. psu.edunih.gov

Research in patas monkeys has also shown similar metabolism and pharmacokinetics for oral administration of AZT in combination with lamivudine (B182088), validating the use of this model for studies of nucleoside reverse transcriptase inhibitor toxicity. nih.gov Average maximum serum concentrations (Cmax) for AZT and its catabolites were characterized in these studies. nih.gov

Non-human primate models have also been used to study intracellular metabolism of AZT in peripheral blood mononuclear cells, showing similar capacities for phosphorylation of AZT compared to human cells. nih.gov

Genotoxicity Assessment Methodologies Relevant to this compound

Genotoxicity assessment is a critical part of preclinical evaluation to determine the potential of a compound to cause damage to genetic material. Various methodologies are relevant to evaluating the genotoxic potential of this compound, including assays that detect DNA damage and chromosomal aberrations.

Studies have shown that AZT is a genotoxic compound that can induce micronuclei and cause both primary DNA damage (detected by the comet assay) and clastogenicity in mammalian cells. plos.orgoup.comoup.comnih.govnih.govoup.com The genotoxic potential of AZT in mammalian cells appears mainly related to nucleotide pool imbalance effects at high concentrations. oup.com

Micronucleus Assays

Micronucleus assays are widely used methodologies for assessing clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects of substances. These assays detect micronuclei, which are small nuclei separate from the main nucleus, containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. nih.gov

Micronucleus assays have been employed to evaluate the genotoxicity of this compound in both in vitro and in vivo settings. plos.orgoup.comnih.govnih.govoup.comnih.gov Studies in cultured human lymphocytes have shown that AZT can induce micronuclei in binucleated cells, indicating a clastogenic action. nih.gov

In vivo micronucleus tests in murine bone marrow cells have shown that AZT can cause the induction of micronuclei. plos.org Studies in male Wistar rats treated with AZT by oral gavage have demonstrated a strong dose-dependent increase in the number of micronucleated polychromatic erythrocytes (MN-PCE) in bone marrow and peripheral blood. oup.comoup.comnih.gov For instance, in one study, the number of MN-PCE in bone marrow increased significantly with increasing AZT doses, ranging from 0.23% in the control group to 6.12% at the highest dose tested (2x1000 mg/kg/day). oup.comoup.com A considerable decrease in the percentage of polychromatic erythrocytes (% PCE) was observed in parallel, indicating cytotoxicity to bone marrow cells. oup.comoup.com

While short-term exposure to low concentrations of AZT may not induce biologically relevant micronucleation, treatment with high concentrations for prolonged periods can result in substantial micronucleus induction. oup.comnih.gov High concentrations of thymidine have also been shown to increase micronucleus frequency in a manner similar to AZT, suggesting a potential link to nucleotide pool imbalance. oup.comnih.gov

Here is a data table summarizing findings from a micronucleus assay in rats:

| Treatment Group (AZT mg/kg/day) | MN-PCE % (Bone Marrow) | % PCE (Bone Marrow) |

| 2 x 0 (Control) | 0.23 ± 0.07 | 60 ± 12.4 |

| 2 x 250 | 1.68 ± 1.05* | Not specified |

| 2 x 1000 | 6.12 ± 1.65 | 5 ± 2.7 |

*Statistically significant increase (p < 0.01) compared to control. oup.comoup.com